2-(Diethylamino)ethenol hydrochloride 2-(Diethylamino)ethenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 13989-32-7
VCID: VC3745397
InChI: InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H
SMILES: CCN(CC)OCC.Cl
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol

2-(Diethylamino)ethenol hydrochloride

CAS No.: 13989-32-7

Cat. No.: VC3745397

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylamino)ethenol hydrochloride - 13989-32-7

Specification

CAS No. 13989-32-7
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name N-ethoxy-N-ethylethanamine;hydrochloride
Standard InChI InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H
Standard InChI Key BDGIOFKLQPUORK-UHFFFAOYSA-N
SMILES CCN(CC)OCC.Cl
Canonical SMILES CCN(CC)OCC

Introduction

Chemical Structure and Physical Properties

2-(Diethylamino)ethanol hydrochloride is derived from diethylethanolamine, which has the molecular formula (C₂H₅)₂NCH₂CH₂OH . When converted to the hydrochloride salt form, a chloride ion associates with the protonated tertiary amine group. The parent compound DEAE is a colorless liquid at room temperature, while the hydrochloride salt typically presents as a white crystalline solid with improved stability for storage and handling purposes.

Molecular Characteristics

The structural configuration of 2-(Diethylamino)ethanol hydrochloride features a central nitrogen atom with two ethyl groups and an ethanol moiety, with the hydrochloride component forming an ionic bond with the nitrogen. This structure grants the compound its characteristic properties and reactivity profile. The molecular weight of the base compound (DEAE) can be calculated from its constituent atoms, while the hydrochloride salt form has an additional HCl component.

Physical Data and Properties

Table 1: Physical Properties of 2-(Diethylamino)ethanol and Its Hydrochloride Salt

Property2-(Diethylamino)ethanol2-(Diethylamino)ethanol Hydrochloride
Physical StateColorless liquid White crystalline solid
SolubilitySoluble in waterHighly water-soluble
Chemical ReactivityReacts with acids to form saltsMore stable than free base
Functional GroupsTertiary amine, hydroxylProtonated tertiary amine, hydroxyl
Special PropertiesCO₂ absorbing capability Enhanced stability in storage

The compound exhibits interesting behavior regarding surface tension, as solutions of diethylethanolamine can decrease the surface tension of water when the temperature is increased . This property may be retained to some degree in the hydrochloride salt form, though ionic interactions would modify the exact behavior.

Synthesis and Preparation Methods

Several methodologies exist for preparing 2-(Diethylamino)ethanol hydrochloride, with the primary approach involving the synthesis of the parent compound followed by acidification with hydrochloric acid.

Industrial Synthesis Route

The parent compound, diethylethanolamine, is prepared commercially through the reaction of diethylamine with ethylene oxide :

(C₂H₅)₂NH + cyclo(CH₂CH₂)O → (C₂H₅)₂NCH₂CH₂OH

This nucleophilic addition reaction proceeds efficiently under controlled conditions and represents the primary industrial route to obtaining the base compound. The subsequent conversion to the hydrochloride salt can be achieved by treating the purified base with hydrochloric acid, followed by crystallization and isolation of the salt product.

Alternative Preparation Methods

An alternative approach for synthesizing the parent compound involves nucleophilic substitution between diethylamine and 2-chloroethanol . This method offers an alternative route when ethylene oxide handling presents safety concerns or regulatory constraints:

(C₂H₅)₂NH + ClCH₂CH₂OH → (C₂H₅)₂NCH₂CH₂OH + HCl

The patent literature also describes a process for the chlorination of diethylaminoethanol using thionyl chloride in organic solvents like benzene, toluene, xylene, chloroform, or carbon tetrachloride . This process is described as follows:

  • Diethylaminoethanol and thionyl chloride (in a molar ratio of 1:1 to 1:1.5) are combined in an organic solvent

  • The reaction mixture is refluxed at 60-75°C for 1-4 hours

  • After cooling, filtering, and vacuum drying, diethylaminochloroethane hydrochloride is obtained

While this particular process focuses on creating a chlorinated derivative rather than the hydrochloride salt directly, it demonstrates chemical transformations of the base compound that are relevant to understanding its chemical behavior.

Laboratory Scale Preparation

Table 2: Comparison of Synthesis Methods for 2-(Diethylamino)ethanol Hydrochloride

MethodStarting MaterialsReaction ConditionsAdvantagesLimitations
Ethylene Oxide RouteDiethylamine, Ethylene oxideControlled temperature and pressureHigh yield, industrial standardHazardous reagents
Nucleophilic SubstitutionDiethylamine, 2-ChloroethanolModerate heatingSafer reagentsLower yield
Direct Acidification2-(Diethylamino)ethanol, HClRoom temperature mixingSimple procedureRequires pure starting material

For laboratory-scale preparation, one documented procedure involves thionyl chloride (110 mol) being added to benzene (150 mol), followed by dropwise addition of diethylaminoethanol (100 mol) at 35-40°C under external cooling conditions . This reaction mixture is then refluxed at 75°C for 2 hours, cooled to below 40°C, and treated with 400 mol of water. The pH is adjusted to 10 using 50% sodium hydroxide solution to obtain the intermediate product .

Applications and Uses

2-(Diethylamino)ethanol hydrochloride and its parent compound find applications across multiple industries due to their versatile chemical properties.

Pharmaceutical Applications

The parent compound diethylethanolamine serves as a precursor in the production of pharmaceutical compounds, most notably the local anesthetic procaine . The reaction between diethylethanolamine and 4-aminobenzoic acid results in procaine, which has been widely used in medicine. The hydrochloride salt form may offer advantages in pharmaceutical processing due to improved stability and solubility characteristics.

Chromatography and Analytical Chemistry

DEAE is a precursor for DEAE-cellulose resin, which is commonly used in ion exchange chromatography . This application is particularly important in biochemistry and pharmaceutical research, where such resins facilitate the separation and purification of biological molecules. The charged nature of the hydrochloride salt may influence its performance in such applications.

Industrial Applications

Diethylethanolamine is employed as a corrosion inhibitor in steam and condensate lines, where it functions by neutralizing carbonic acid and scavenging oxygen . This application takes advantage of the compound's basic properties and its ability to react with acidic species. Additionally, solutions of DEAE can absorb carbon dioxide (CO₂), suggesting potential applications in gas scrubbing systems .

Application AreaSpecific UseKey Beneficial Properties
PharmaceuticalsPrecursor for local anestheticsReactive functional groups, stability
Analytical ChemistryIon exchange chromatographyIonic properties, binding capabilities
Industrial ProcessesCorrosion inhibitionAcid neutralization, oxygen scavenging
Gas ProcessingCO₂ absorptionChemical reactivity with acidic gases

Chemical Reactions and Derivatives

The reactivity of 2-(Diethylamino)ethanol hydrochloride is largely determined by its functional groups and can be understood through the chemistry of the parent compound.

Reaction Chemistry

The hydroxyl group of 2-(Diethylamino)ethanol can undergo typical alcohol reactions, including oxidation, esterification, and nucleophilic substitution. The tertiary amine functionality allows for additional reactions including quaternization and coordination with metals. In the hydrochloride salt form, the protonated amine has reduced nucleophilicity, but the hydroxyl group maintains its reactivity.

Derivative Compounds

From the patent literature, we can see that diethylaminoethanol can be converted to diethylaminochloroethane using thionyl chloride . This chlorinated derivative can further react with thiourea to form S-substituted isothiourea salt, which under alkaline conditions yields diethylaminoethanethiol . These transformation pathways demonstrate the versatility of the parent compound as a chemical building block.

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